molecular formula C33H36F3N5O3 B14083169 (3S)-1-(2-{[(2R,7aS)-2-fluoro-hexahydropyrrolizin-7a-yl]methoxy}-7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methylpiperidin-3-ol

(3S)-1-(2-{[(2R,7aS)-2-fluoro-hexahydropyrrolizin-7a-yl]methoxy}-7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methylpiperidin-3-ol

Cat. No.: B14083169
M. Wt: 607.7 g/mol
InChI Key: RZYWNBKMTZABBP-TVNPGVRDSA-N
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Description

The compound (3S)-1-(2-{[(2R,7aS)-2-fluoro-hexahydropyrrolizin-7a-yl]methoxy}-7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methylpiperidin-3-ol is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including fluorine atoms, hydroxyl groups, and a pyrido[4,3-d]pyrimidine core, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the hexahydropyrrolizin-7a-yl intermediate, followed by the introduction of the fluorine atoms and the naphthalen-1-yl group. The final steps involve the formation of the pyrido[4,3-d]pyrimidine core and the attachment of the piperidin-3-ol moiety. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of more efficient catalysts and reagents could further improve the overall process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The fluorine atoms can be reduced to hydrogen atoms under specific conditions.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution of the fluorine atoms could result in a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Its chemical properties may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound’s fluorine atoms and hydroxyl groups may allow it to form strong hydrogen bonds with target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyrido[4,3-d]pyrimidine derivatives, such as:

  • (3S)-1-(2-{[(2R,7aS)-2-fluoro-hexahydropyrrolizin-7a-yl]methoxy}-7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methylpiperidin-3-ol
  • (RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. The presence of multiple fluorine atoms, hydroxyl groups, and the pyrido[4,3-d]pyrimidine core contribute to its unique chemical properties and potential biological activities.

Properties

Molecular Formula

C33H36F3N5O3

Molecular Weight

607.7 g/mol

IUPAC Name

(3S)-1-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3-methylpiperidin-3-ol

InChI

InChI=1S/C33H36F3N5O3/c1-3-22-25(35)7-6-19-12-21(42)13-23(26(19)22)28-27(36)29-24(15-37-28)30(40-10-4-8-32(2,43)17-40)39-31(38-29)44-18-33-9-5-11-41(33)16-20(34)14-33/h6-7,12-13,15,20,42-43H,3-5,8-11,14,16-18H2,1-2H3/t20-,32+,33+/m1/s1

InChI Key

RZYWNBKMTZABBP-TVNPGVRDSA-N

Isomeric SMILES

CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCC[C@](C5)(C)O)OC[C@@]67CCCN6C[C@@H](C7)F)O)F

Canonical SMILES

CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCCC(C5)(C)O)OCC67CCCN6CC(C7)F)O)F

Origin of Product

United States

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